molecular formula C11H16O2 B13207951 Methyl 3-(3-methylcyclohexyl)prop-2-ynoate

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate

Cat. No.: B13207951
M. Wt: 180.24 g/mol
InChI Key: BCRINIQLIIJGCR-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an ester functional group attached to a prop-2-ynoate moiety. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylcyclohexyl)prop-2-ynoate typically involves the esterification of 3-(3-methylcyclohexyl)prop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia (NH3) or primary amines in an organic solvent.

Major Products Formed

    Oxidation: 3-(3-methylcyclohexyl)prop-2-ynoic acid.

    Reduction: Methyl 3-(3-methylcyclohexyl)propanoate.

    Substitution: Methyl 3-(3-methylcyclohexyl)prop-2-ynamide.

Scientific Research Applications

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving esterification and alkyne chemistry.

    Biology: The compound is used in biochemical assays to study enzyme-catalyzed reactions involving esters and alkynes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methylcyclohexyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biochemical assays, the ester functional group may be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    Methyl prop-2-ynoate: A simpler ester with an alkyne group, used in similar chemical reactions but lacks the cyclohexyl ring.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a phenyl ring instead of a cyclohexyl ring, leading to different reactivity and applications.

Uniqueness

Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is unique due to the presence of both a cyclohexyl ring and an alkyne group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 3-(3-methylcyclohexyl)prop-2-ynoate

InChI

InChI=1S/C11H16O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h9-10H,3-5,8H2,1-2H3

InChI Key

BCRINIQLIIJGCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C#CC(=O)OC

Origin of Product

United States

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